molecular formula C16H24N2O3 B1312748 (3S,4S)-N-Boc-3-(benzylamino)-4-hydroxypyrrolidine CAS No. 252574-03-1

(3S,4S)-N-Boc-3-(benzylamino)-4-hydroxypyrrolidine

Cat. No.: B1312748
CAS No.: 252574-03-1
M. Wt: 292.37 g/mol
InChI Key: GVYATPKTSSTHKN-KBPBESRZSA-N
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Description

Tert-butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a benzylamino group, and a hydroxypyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-N-Boc-3-(benzylamino)-4-hydroxypyrrolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via selective hydroxylation of the pyrrolidine ring.

    Attachment of the Benzylamino Group: The benzylamino group is introduced through a nucleophilic substitution reaction, where a benzylamine reacts with an appropriate leaving group on the pyrrolidine ring.

    Protection with Tert-Butyl Group: The final step involves the protection of the carboxylate group with a tert-butyl group, typically using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The benzylamino group can be reduced to form a primary amine.

    Substitution: The tert-butyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3S,4S)-N-Boc-3-(benzylamino)-4-hydroxypyrrolidine involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with active sites of enzymes or receptors, while the hydroxyl group can participate in additional interactions, enhancing binding affinity. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3S,4S)-3-(methylamino)-4-hydroxypyrrolidine-1-carboxylate
  • tert-Butyl (3S,4S)-3-(ethylamino)-4-hydroxypyrrolidine-1-carboxylate
  • tert-Butyl (3S,4S)-3-(propylamino)-4-hydroxypyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of the benzylamino group, which provides additional aromatic interactions and enhances the compound’s binding affinity to certain biological targets. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved efficacy and selectivity.

Properties

IUPAC Name

tert-butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-13(14(19)11-18)17-9-12-7-5-4-6-8-12/h4-8,13-14,17,19H,9-11H2,1-3H3/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYATPKTSSTHKN-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461013
Record name tert-Butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252574-03-1, 138026-89-8
Record name 1,1-Dimethylethyl (3S,4S)-3-hydroxy-4-[(phenylmethyl)amino]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252574-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-Benzylamino-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester
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